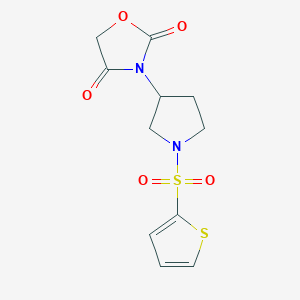

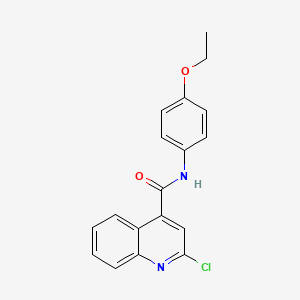

3-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related oxazolidine and thiazolidine derivatives involves multiple steps, including the preparation from α-amino acid ethyl esters and the condensation with aromatic aldehydes, leading to the formation of bicyclic compounds through cyclization processes. For instance, a highly efficient asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones catalyzed by a chiral N,O-ligand/Cu(I) system affords structurally novel spirocyclic derivatives with excellent yields and selectivity (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is confirmed through a variety of spectroscopic methods, including IR, NMR, and MS analyses. X-ray crystallography provides detailed insight into the arrangement of atoms within the molecule, highlighting the presence of heteroatoms and the stereochemistry at spiro-heteroquaternary centers in related compounds (Lv et al., 2013).

Chemical Reactions and Properties

Oxazolidine derivatives participate in various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids. The efficiency of these reactions is enhanced by the use of Lewis acids, demonstrating the compound's reactivity towards different chemical transformations (Jones et al., 1990).

Physical Properties Analysis

The physical properties of oxazolidine derivatives, such as thermal stability and solubility, are crucial for their practical applications. Studies have shown that these compounds exhibit high thermal stability, which is beneficial for their use in various scientific and industrial processes (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including the reactivity towards nucleophilic and electrophilic agents, are defined by the functional groups present in the oxazolidine derivatives. These properties are essential for understanding the compound's behavior in chemical syntheses and its potential biological activities (Rooney et al., 1983).

Scientific Research Applications

Synthesis and Chemical Reactions

3-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is involved in various synthetic and chemical reactions, highlighting its versatility in organic synthesis. The compound plays a crucial role in facilitating reactions that yield a diverse range of thiophene derivatives, essential for further chemical exploration and potential pharmaceutical applications. For instance, it is employed in the synthesis of 3-alkylamino-5-arylthiophenes with a variety of substituents, demonstrating the compound's ability to participate in reactions yielding thiophenes with alkoxycarbonyl, nitro, cyano, and other functional groups (Kim & Kim, 2000). Furthermore, it has been utilized in asymmetric 1,3-dipolar cycloaddition reactions, leading to the production of spirocyclic pyrrolidine-thia(oxa)zolidinediones, showcasing the compound's role in creating structurally novel entities with significant diastereo- and enantioselectivity (Wu‐Lin Yang et al., 2015).

properties

IUPAC Name |

3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S2/c14-9-7-18-11(15)13(9)8-3-4-12(6-8)20(16,17)10-2-1-5-19-10/h1-2,5,8H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTCGMMIEPBHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491745.png)

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)

![3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2491748.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)

![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)

![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)